3-Methyl-5-propoxybenzonitrile
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Overview
Description
3-Methyl-5-propoxybenzonitrile is an organic compound with the molecular formula C10H11NO It is a derivative of benzonitrile, characterized by the presence of a methyl group at the third position and a propoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-propoxybenzonitrile can be achieved through several methods. One common approach involves the alkylation of 3-methylbenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of Suzuki-Miyaura coupling, where 3-methyl-5-bromobenzonitrile is reacted with propylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is usually performed in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-propoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: 3-Methyl-5-propoxybenzoic acid.
Reduction: 3-Methyl-5-propoxybenzylamine.
Substitution: 3-Methyl-5-propoxy-2-bromobenzonitrile.
Scientific Research Applications
3-Methyl-5-propoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-propoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The propoxy and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological membranes .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzonitrile: Lacks the propoxy group, making it less lipophilic.
5-Propoxybenzonitrile: Lacks the methyl group, affecting its reactivity and binding properties.
3-Methyl-4-propoxybenzonitrile: Positional isomer with different chemical and physical properties.
Uniqueness
3-Methyl-5-propoxybenzonitrile is unique due to the specific positioning of the methyl and propoxy groups, which confer distinct chemical reactivity and biological activity. This compound’s structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
3-methyl-5-propoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-4-13-11-6-9(2)5-10(7-11)8-12/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBXJGZQGPFXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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